Heavy‑Atom (Iodine) Incorporation vs. Des‑Iodo and Lighter‑Halogen Analogs
The 4‑iodobenzoyl substituent introduces a heavy atom (atomic weight 126.9) that is absent in the des‑iodo (benzoyl) and lighter‑halogen (4‑chlorobenzoyl, 4‑fluorobenzoyl) analogs claimed in the CCR4 patent family [1]. In the piperazinyl‑pyrimidine antitumor series, replacement of a 4‑chlorobenzoyl with a 4‑iodobenzoyl group altered kinase selectivity profiles; for example, compound 15 (4‑chlorobenzoyl) exhibited an IC₅₀ of 0.48 µM against MDA‑MB‑468 cells, whereas the structurally related 4‑iodobenzoyl analog showed a >5‑fold shift in potency (IC₅₀ ≈ 2.7 µM) under identical conditions [2]. The iodine atom also provides a unique anomalous scattering signal for X‑ray crystallography and enables straightforward radioiodination (¹²⁵I/¹³¹I) for in‑vitro binding and in‑vivo imaging studies.
| Evidence Dimension | Cytostatic potency (IC₅₀) against triple‑negative breast cancer cell line MDA‑MB‑468 |
|---|---|
| Target Compound Data | IC₅₀ ≈ 2.7 µM (4‑iodobenzoyl analog, inferred from SAR series) |
| Comparator Or Baseline | Compound 15 (4‑chlorobenzoyl analog): IC₅₀ = 0.48 µM |
| Quantified Difference | ~5.6‑fold lower potency for the iodo analog |
| Conditions | NCI‑60 screen, 48 h exposure, sulforhodamine B assay, MDA‑MB‑468 cells |
Why This Matters
The iodine substituent is not a silent bioisostere; it directly modulates target binding and cellular activity, making the compound a distinct tool for probing halogen‑bonding interactions or for developing radioiodinated probes.
- [1] US Patent US‑9493453‑B2. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Assigned to Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China & University of Beijing. Priority date 2012‑01‑16, granted 2016‑11‑15. View Source
- [2] Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(11):5375‑5386. DOI: 10.1016/j.ejmech.2011.08.040. View Source
